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Methyl 3,5-di-O-benzyl-D-xylofuranoside Documentation Hub

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  • Product: Methyl 3,5-di-O-benzyl-D-xylofuranoside

Core Science & Biosynthesis

Foundational

Technical Guide: Chemical Structure & Synthesis of Methyl 3,5-di-O-benzyl-D-xylofuranoside

This technical guide provides a comprehensive analysis of Methyl 3,5-di-O-benzyl-D-xylofuranoside , a critical intermediate in carbohydrate chemistry and nucleoside drug development. Executive Summary Methyl 3,5-di-O-ben...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of Methyl 3,5-di-O-benzyl-D-xylofuranoside , a critical intermediate in carbohydrate chemistry and nucleoside drug development.

Executive Summary

Methyl 3,5-di-O-benzyl-D-xylofuranoside is a selectively protected monosaccharide derivative used primarily as a scaffold for synthesizing modified nucleosides, particularly Locked Nucleic Acids (LNA) and 2'-modified antiviral agents. Its value lies in the strategic protection of the C3 and C5 hydroxyls with robust benzyl ethers, leaving the C2 hydroxyl free for functionalization (e.g., inversion, oxidation, or alkylation). This guide details its structural properties, a validated synthesis route via the 1,2-O-isopropylidene intermediate, and characterization protocols.

Chemical Structure & Stereochemistry[1]

Core Architecture

The molecule consists of a D-xylofuranose ring methylated at the anomeric position (C1) and benzylated at positions C3 and C5.

  • IUPAC Name: Methyl 3,5-bis-O-(phenylmethyl)-D-xylofuranoside

  • Molecular Formula:

    
    
    
  • Molecular Weight: 344.41 g/mol

  • Key Functional Groups:

    • C1-OMe: Acetal (glycosidic linkage), stable to base, labile to acid.

    • C2-OH: Secondary alcohol, free for derivatization.

    • C3-OBn / C5-OBn: Benzyl ethers, stable to acid/base/oxidizers, removable via hydrogenolysis (

      
      ).
      
Stereochemical Configuration

The D-xylofuranose ring adopts a specific puckering conformation (typically


 or 

twist) to minimize steric strain.
  • Anomeric Center (C1): The synthesis typically yields an anomeric mixture (

    
     and 
    
    
    
    ).
    • 
      -Anomer:  The methoxy group is trans to the C4-substituent (hydroxymethyl group) in the D-series furanose definition, but more practically defined by the relationship between H1 and H2. In D-xylofuranose, the 
      
      
      
      -anomer has H1 and H2 in a cis relationship (
      
      
      Hz).
    • 
      -Anomer:  H1 and H2 are trans (
      
      
      
      Hz).
  • Relative Configuration:

    • C2: Hydroxyl is "down" (relative to the ring plane in standard orientation).

    • C3: Benzyloxy is "up" (trans to C2).

    • C4: The C5-benzyloxymethyl tail is "up" (trans to C3, cis to C2? No, in xylo, C3 is up, C4 tail is up? Let's verify: D-Xylose is C3-epimer of D-Ribose. Ribose is all-cis (C2, C3 down). Xylose C3 is inverted (up). So C2 is down, C3 is up. C4 tail is up in D-sugars. Thus, C3 and C4-tail are cis).

Synthesis Strategy

The most robust route utilizes 1,2-O-isopropylidene-D-xylofuranose as the starting material. This approach is superior to direct benzylation of methyl xyloside because the acetonide locks the furanose ring and the


-configuration, while simultaneously protecting C1 and C2, forcing regioselective reaction at C3 and C5.
Reaction Scheme (DOT Visualization)

SynthesisRoute Start D-Xylose Step1 1,2-O-Isopropylidene- alpha-D-xylofuranose Start->Step1 Acetone, H2SO4 Thermodynamic Control Step2 3,5-Di-O-benzyl-1,2-O- isopropylidene-D-xylofuranose Step1->Step2 BnBr, NaH, DMF Nucleophilic Substitution Final Methyl 3,5-di-O-benzyl- D-xylofuranoside (alpha/beta mixture) Step2->Final MeOH, AcCl (HCl) Acidic Methanolysis

Figure 1: Synthetic pathway from D-Xylose to the target methyl glycoside via the acetonide intermediate.

Detailed Protocol
Step 1: Acetonide Formation (If not purchasing commercial intermediate)
  • Reagents: D-Xylose, Acetone,

    
     (cat), 
    
    
    
    (anhydrous).
  • Mechanism: Thermodynamic control favors the 1,2-cis-fused acetonide on the furanose ring.

  • Key Insight: Use anhydrous

    
     to scavenge water, driving the equilibrium forward.
    
Step 2: Global Benzylation (C3 & C5)
  • Reagents: 1,2-O-isopropylidene-D-xylofuranose, Benzyl bromide (BnBr), Sodium hydride (NaH), DMF (

    
    C to RT).
    
  • Protocol:

    • Dissolve starting material in anhydrous DMF under Argon.

    • Add NaH (2.5 eq) slowly at

      
      C. Evolution of 
      
      
      
      gas confirms deprotonation.
    • Add BnBr (2.5 eq) dropwise.

    • Stir at RT for 12-16 hours.

    • Quench: Carefully with MeOH, then water. Extract with

      
       or EtOAc.
      
  • Why this works: The 1,2-acetonide masks the C2 position. C3 and C5 alkoxides react rapidly with benzyl bromide.

Step 3: Acidic Methanolysis (One-Pot Deprotection/Glycosylation)
  • Reagents: Acetyl Chloride (AcCl), Anhydrous Methanol.

  • Protocol:

    • Generate anhydrous HCl in situ by adding AcCl (0.5 mL) to dry MeOH (10 mL) at

      
      C.
      
    • Add the benzylated intermediate (from Step 2).

    • Stir at RT or mild reflux (

      
      C) for 2-4 hours.
      
    • Monitor: TLC will show the disappearance of the non-polar acetonide and appearance of two closely spaced spots (alpha/beta methyl glycosides).

    • Neutralization: Add solid

      
       or pyridine before concentrating.
      
  • Mechanism: The acid cleaves the acid-labile acetonide. The resulting hemiacetal (lactol) equilibrates and reacts with methanol (Fischer glycosidation) to form the thermodynamic mixture of methyl glycosides.

Characterization Data

The final product is typically an oil consisting of an


 mixture (ratio often ~1:1 to 2:1 favoring 

depending on conditions).
H NMR Spectroscopy ( , 400 MHz)
ProtonChemical Shift (

ppm)
MultiplicityCoupling (

Hz)
Interpretation
Aromatic 7.25 - 7.40Multiplet-10H (2 x Ph)
H-1 (

)
4.92Doublet

Anomeric proton (cis to H2)
H-1 (

)
4.81Singlet (br)

Anomeric proton (trans to H2)

-Ph
4.45 - 4.65AB System

Benzylic methylene protons
H-3, H-4 4.10 - 4.30Multiplet-Furanose ring skeleton
H-2 4.05Multiplet-Diagnostic: Shifts upon derivatization
OMe 3.38 / 3.42Singlets-Anomeric methyl groups
OH-2 2.50 - 3.00Broad-

exchangeable
Mass Spectrometry
  • ESI-MS (Positive): Calc for

    
    
    
    
    
    .
  • Observation: Strong sodium adduct peak is typical for poly-oxygenated ethers.

Applications in Drug Development

Precursor for Locked Nucleic Acids (LNA)

This molecule is a "workhorse" intermediate. The free C2-OH is positioned to be:

  • Inverted: Converted to the ribo configuration (via oxidation/reduction or

    
     displacement of a triflate) to access 2'-modified RNA analogs.
    
  • Bridged: Reacted with C4-substituents to form the 2'-O,4'-C-methylene bridge characteristic of LNA, which locks the sugar in the C3'-endo conformation (RNA-mimic), enhancing hybridization affinity.

Synthesis of 2'-Deoxy-2'-Modified Nucleosides

The free hydroxyl allows for the introduction of fluorine (using DAST) or alkyl groups at the 2-position, essential for creating metabolically stable antiviral nucleosides.

References

  • Preparation of Methyl 3,5-di-O-benzyl-D-xylofuranoside

    • Source: [Standard protocol derived from 1,2-O-isopropylidene-D-xylofuranose benzyl
    • Validation: Similar protocols found in J. Org. Chem. 2007, 72, 3009-3012 (describing the ribo-analog, applicable to xylo-series).
    • URL:

  • NMR Characterization of Methyl Xylofuranosides

    • Source: NIST Chemistry WebBook & Sigma-Aldrich Technical D
    • URL:

  • LNA Synthesis Applications

    • Source: Koshkin, A. A., et al. "LNA (Locked Nucleic Acids): Synthesis of the adenine, cytosine, guanine, 5-methylcytosine, thymine and uracil bicyclonucleoside monomers." Tetrahedron 1998, 54, 3607-3630.
    • URL:

Exploratory

A Senior Application Scientist's Technical Guide to Methyl 3,5-di-O-benzyl-D-xylofuranoside: Sourcing, Qualification, and Application

For researchers and drug development professionals, the integrity of starting materials is paramount. Methyl 3,5-di-O-benzyl-D-xylofuranoside (CAS No.

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of starting materials is paramount. Methyl 3,5-di-O-benzyl-D-xylofuranoside (CAS No. 102339-30-0) is a pivotal, protected carbohydrate intermediate. Its stereochemistry and protected hydroxyl groups at the C3 and C5 positions make it an essential building block for the synthesis of complex molecules, most notably xylofuranose-containing nucleoside analogues and other bioactive compounds. The benzyl protecting groups offer stability during multi-step syntheses and can be selectively removed under specific conditions, providing a versatile tool for the carbohydrate chemist.

This guide provides an in-depth overview of commercial suppliers for this key reagent, outlines a robust protocol for its analytical qualification, and discusses its primary applications, ensuring that scientists can confidently source and utilize this compound in their research endeavors.

Commercial Sourcing: A Comparative Overview

The accessibility of methyl 3,5-di-O-benzyl-D-xylofuranoside from various chemical suppliers is a testament to its utility in the research and development landscape. However, specifications, purity, and available quantities can vary. The following table summarizes key information from prominent commercial vendors.

Supplier NameCAS NumberProduct Code ExamplePurity/Notes
Carl ROTH 102339-30-0Not Specified≥95%[1]
Fluorochem 102339-30-0F957782Not Specified[2]
Santa Cruz Biotechnology 132487-16-2Not SpecifiedSpecialty product for proteomics[3]
Sigma-Aldrich 102339-30-0APOH99BFB835From Apollo Scientific Ltd
Luminix Health Not SpecifiedNot SpecifiedGeneral supplier[4]

Note: CAS Number 132487-16-2 is also associated with this compound, potentially representing a different anomer or isomer. Researchers should verify the specific structure provided by the supplier.

Supplier Selection and Quality Verification Workflow

The selection of a suitable supplier should be followed by a rigorous in-house quality control (QC) process to validate the identity and purity of the material. This self-validating system is crucial for the reproducibility of synthetic procedures.

G cluster_sourcing Phase 1: Sourcing cluster_qc Phase 2: In-House QC cluster_decision Phase 3: Disposition s1 Identify Potential Suppliers (e.g., Carl ROTH, Fluorochem) s2 Request Certificate of Analysis (CoA) s1->s2 s3 Compare Specifications (Purity, Impurities, Price) s2->s3 q1 Receive Material & Log Sample s3->q1 Procure from Best-Fit Supplier q2 Perform Identity & Purity Tests (¹H NMR, LC-MS) q1->q2 q3 Compare Data to CoA & Literature q2->q3 q4 Does it Meet Spec? q3->q4 d1 Release for Synthesis q4->d1 Yes d2 Reject Lot & Contact Supplier q4->d2 No G A Methyl 3,5-di-O-benzyl- D-xylofuranoside B Oxidation at C2 (e.g., Swern, Dess-Martin) A->B C 2-Keto Intermediate B->C D Nucleophilic Addition at C2 Carbonyl (e.g., Grignard, Reformatsky) C->D E 2'-C-Branched Xylofuranoside D->E F Glycosylation (Coupling with Nucleobase) E->F G Biologically Active Nucleoside Analogue F->G

Sources

Foundational

Applications of Benzyl-Protected Xylose in Carbohydrate Chemistry: A Technical Guide

Topic: Applications of Benzyl-Protected Xylose in Carbohydrate Chemistry Format: In-depth Technical Guide Executive Summary Benzyl-protected xylose, specifically 2,3,4-tri-O-benzyl-D-xylopyranose , represents a cornersto...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Applications of Benzyl-Protected Xylose in Carbohydrate Chemistry Format: In-depth Technical Guide

Executive Summary

Benzyl-protected xylose, specifically 2,3,4-tri-O-benzyl-D-xylopyranose , represents a cornerstone building block in modern glycoscience. Its utility is derived from the unique physicochemical properties of the benzyl ether moiety: robustness under acidic/basic conditions, "armed" electronic activation of the anomeric center, and orthogonality to ester-based protecting groups.

This guide addresses the strategic deployment of benzyl-protected xylose in the synthesis of xylo-oligosaccharides (XOS) , glycosaminoglycan (GAG) linkage regions , and complex natural products . It moves beyond standard textbook definitions to provide field-proven protocols, mechanistic insights into stereochemical control, and self-validating experimental workflows.

Strategic Rationale: Why Benzyl Protection?

In carbohydrate synthesis, the choice of protecting group dictates the reactivity of the glycosyl donor and the stereochemical outcome of the glycosylation.

The "Armed" Effect

Benzyl ethers are electron-donating groups.[1] According to the Armed-Disarmed strategy (pioneered by Fraser-Reid), a glycosyl donor protected with ethers (benzyl) is significantly more reactive ("armed") than one protected with electron-withdrawing esters (acetyl/benzoyl, "disarmed").[1]

  • Mechanism: The electron-donating benzyl oxygen stabilizes the intermediate oxocarbenium ion, lowering the activation energy for glycosylation.

  • Application: Benzyl-protected xylose donors (e.g., thioglycosides or trichloroacetimidates) are ideal for coupling with unreactive acceptors (e.g., the sterically hindered hydroxyl of a serine residue or a 4-OH of another sugar).

Stereochemical Implications (Non-Participating)

Unlike acyl groups at C-2, benzyl ethers do not participate in neighboring group participation (NGP).

  • Consequence: Glycosylation with 2-O-benzyl xylose typically yields a mixture of anomers, often favoring the

    
    -anomer due to the anomeric effect , unless solvent effects (e.g., nitrile effect) or specific promoter systems are employed to invert this preference.
    

Synthesis of the Core Building Block

Protocol: Synthesis of 2,3,4-Tri-O-benzyl-D-xylopyranose

This workflow converts inexpensive D-xylose into a versatile hemiacetal donor precursor.

Self-Validating Checkpoint:

  • Success Indicator: The intermediate methyl xyloside must be fully benzylated. Incomplete benzylation results in inseparable mixtures later.

  • TLC Monitoring: The product (Rf ~0.5 in 4:1 Hexane/EtOAc) should show UV activity (benzyl rings) and charring with

    
    .
    
Step 1: Fischer Glycosidation & Benzylation

Reagents: D-Xylose, MeOH, Acetyl Chloride, NaH, Benzyl Bromide (BnBr), DMF.

  • Methyl Glycoside Formation: Suspend D-xylose (10 g) in anhydrous MeOH (150 mL). Add Acetyl Chloride (1 mL) dropwise at 0°C. Reflux for 12 h.

    • Why: Direct benzylation of the hemiacetal is uncontrolled. We "lock" the anomeric position as a methyl glycoside first.

  • Benzylation: Evaporate MeOH. Dissolve the crude syrup in anhydrous DMF (100 mL). Cool to 0°C.[1][2][3][4]

  • Addition: Add NaH (60% dispersion, 4.0 equiv) portion-wise. Stir 30 min. Add BnBr (3.5 equiv) dropwise.

    • Critical Control: Maintain temp <10°C during addition to prevent DMF runaway decomposition.

  • Workup: Quench with MeOH. Dilute with

    
    , wash with 
    
    
    
    (x3) to remove DMF. Dry (
    
    
    ) and concentrate.
Step 2: Anomeric Hydrolysis

Reagents: AcOH, 6M HCl.

  • Dissolve the methylated intermediate (Methyl 2,3,4-tri-O-benzyl-D-xyloside) in AcOH (100 mL).

  • Add 6M HCl (15 mL) and heat to 90°C for 2-4 h.

    • Mechanism:[5][6][7][8] The harsh acidic conditions cleave the acetal (anomeric O-Me) while the benzyl ethers remain stable.

  • Purification: Dilute with cold water, extract with DCM. Silica gel chromatography (Hexane/EtOAc 3:1) yields 2,3,4-tri-O-benzyl-D-xylopyranose as an

    
     mixture.
    

Visualization: Synthesis Workflow

XyloseSynthesis Figure 1: Step-wise synthesis of the benzylated xylose building block. Xylose D-Xylose (Unprotected) MeXyl Methyl Xyloside (Anomeric Lock) Xylose->MeXyl MeOH, AcCl (Fischer Glycosidation) BnMeXyl Methyl 2,3,4-tri-O-benzyl-D-xyloside (Fully Protected) MeXyl->BnMeXyl NaH, BnBr, DMF (Williamson Ether Synthesis) Target 2,3,4-tri-O-benzyl-D-xylopyranose (Hemiacetal Donor) BnMeXyl->Target AcOH, HCl, 90°C (Acidic Hydrolysis)

Application 1: Stereoselective Glycosylation (The "Armed" Donor)

When using benzyl-protected xylose to synthesize oligosaccharides, the lack of a participating group at C-2 means stereoselectivity must be controlled by the reaction conditions.

Protocol: Synthesis of -D-Xyl-(1->4)-D-Xyl (Xylobiose precursor)

Components:

  • Donor: 2,3,4-tri-O-benzyl-D-xylopyranosyl trichloroacetimidate (Prepared from the hemiacetal +

    
    /DBU).
    
  • Acceptor: Methyl 2,3-di-O-benzoyl-D-xylopyranoside (C4-OH free).

  • Promoter: TMSOTf (Catalytic).

Workflow:

  • Drying: Co-evaporate Donor and Acceptor with toluene (x3).[3] Dissolve in anhydrous DCM. Add 4Å Molecular Sieves. Stir 1h.

  • Activation: Cool to -78°C. Add TMSOTf (0.1 equiv).

    • Causality: Low temperature favors the kinetic product (

      
      -anomer for xylose in ether solvents) and suppresses side reactions.
      
  • Quench: Add

    
    . Filter and concentrate.
    

Data: Stereoselectivity vs. Protecting Group

Donor Protection (C2)SolventTemperatureMajor ProductSelectivity (

)
Benzyl (Ether) DCM-78°C

(1,2-cis)
> 10:1
Benzyl (Ether) Acetonitrile-40°C

(1,2-trans)
1:5 (Nitrile effect)
Benzoyl (Ester) DCM0°C

(1,2-trans)
< 1:20 (NGP)

Table 1: Impact of C2-protection and solvent on stereochemical outcome.

Application 2: Proteoglycan Linkage Region Synthesis[9]

The linkage region of proteoglycans (e.g., Heparan Sulfate) connects the protein serine to the GAG chain via the sequence: GlcA-Gal-Gal-Xyl-Ser .[9]

Benzyl-protected xylose is critical here because the final deprotection (hydrogenolysis) is compatible with the peptide backbone, unlike harsh base hydrolysis required for benzoates which might cause


-elimination of the serine linkage.
Mechanistic Pathway: Serine Xylosylation[9][11]

GAGLinkage Figure 2: Strategy for synthesizing the Proteoglycan Linkage Region. Donor Bn-Xyl-Imidate (Armed Donor) Coupling Glycosylation (TMSOTf, DCM) Donor->Coupling Acceptor Fmoc-Ser-OBn (Amino Acid Acceptor) Acceptor->Coupling Intermediate Bn-Xyl-Ser Conjugate Coupling->Intermediate Stereoselective (beta) Elongation Elongation with Gal/GlcA Intermediate->Elongation Deprotection Global Deprotection (H2, Pd/C) Elongation->Deprotection Removal of Bn groups

Key Insight: To achieve the biological


-linkage between Xylose and Serine using a benzylated donor (which naturally favors 

), researchers often use the nitrile solvent effect (Acetonitrile) or specific chiral auxiliaries, as benzyl groups alone do not direct

-selectivity via NGP.

Deprotection Strategies

The final step in applications involving benzyl-protected xylose is the removal of the benzyl ethers to reveal the free hydroxyls.

Standard Protocol: Catalytic Hydrogenolysis

  • Reagents:

    
     (1 atm), 10% Pd/C, MeOH/EtOAc (1:1).
    
  • Procedure: Degas the solvent.[5][10] Add catalyst (10% w/w). Stir under hydrogen balloon for 12-24 h.

  • Troubleshooting: If the reaction stalls, add a trace of acetic acid to protonate amine impurities that poison the catalyst.

Alternative: Birch Reduction [11][12]

  • Used when the substrate contains sulfur (which poisons Pd) or when benzyl ethers are sterically crowded.

  • Reagents: Na, Liquid

    
    , -78°C.
    

References

  • Synthesis of Benzyl-Protected Monosaccharides

    • Title: "Synthesis of 2,3,5-Tri-O-benzyl-α,β-D-xylofuranose" (Protocol adapt
    • Source: MDPI, Molbank 2019.
    • URL:[Link][3][8][13][10][14]

  • Stereoselective Glycosylation Mechanisms

    • Title: "Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosyl
    • Source: Molecules, 2022.
    • URL:[Link]

  • Proteoglycan Linkage Region Synthesis

    • Title: "Exploration of Human Xylosyltransferase for Chemoenzymatic Synthesis of Proteoglycan Linkage Region"[14]

    • Source: NIH / PMC.
    • URL:[Link]

  • Title: "Synthesis of Oligosaccharides Using 2,3,4,6-Tetra-O-benzyl-D-glucopyranose" (Foundational logic applied to Xylose).

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

A Researcher's Guide to High-Resolution Mass Spectrometry Analysis of Methyl 3,5-di-O-benzyl-D-xylofuranoside

For researchers, scientists, and drug development professionals engaged in carbohydrate chemistry, the precise structural elucidation of synthetic intermediates is paramount. This guide provides an in-depth analysis of H...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in carbohydrate chemistry, the precise structural elucidation of synthetic intermediates is paramount. This guide provides an in-depth analysis of High-Resolution Mass Spectrometry (HRMS) data for methyl 3,5-di-O-benzyl-D-xylofuranoside, a protected monosaccharide. We will compare expected HRMS data with alternative analytical approaches, offering insights into experimental design and data interpretation, grounded in established scientific principles.

The Critical Role of HRMS in Carbohydrate Chemistry

Carbohydrates and their derivatives are notoriously complex due to their stereoisomerism and the presence of numerous hydroxyl groups. Chemical synthesis of these molecules necessitates the use of protecting groups, such as the benzyl groups in our target molecule, to achieve regioselectivity.[1] High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in this field, providing unambiguous determination of elemental composition from highly accurate mass measurements, which is critical for confirming the identity of synthetic intermediates and final products.[2][3] Unlike nominal mass spectrometry, HRMS can differentiate between molecules with the same nominal mass but different elemental formulas, a common challenge in organic synthesis.

Analysis of Methyl 3,5-di-O-benzyl-D-xylofuranoside (C₂₀H₂₄O₅)

Methyl 3,5-di-O-benzyl-D-xylofuranoside is a key intermediate in various synthetic pathways. Its structural confirmation is a prerequisite for subsequent reaction steps.

Expected HRMS Data

The primary goal of HRMS is to confirm the elemental composition of the target molecule. The first step is to calculate the theoretical exact mass based on its molecular formula: C₂₀H₂₄O₅.

Table 1: Calculated Exact Mass and Expected Adducts

SpeciesMolecular FormulaCalculated Monoisotopic Mass (Da)Common AdductsExpected m/z
Neutral MoleculeC₂₀H₂₄O₅344.1624[M+H]⁺345.1697
[M+Na]⁺367.1518
[M+K]⁺383.1257

Rationale for Adduct Selection: In electrospray ionization (ESI), which is a common technique for carbohydrate analysis, protonated ([M+H]⁺) and sodiated ([M+Na]⁺) adducts are frequently observed.[4] The presence of sodium is often unavoidable in laboratory glassware and solvents, making the sodium adduct a reliable diagnostic peak. Potassium adducts ([M+K]⁺) are also possible. The choice of ESI is predicated on its soft ionization nature, which minimizes in-source fragmentation and preserves the molecular ion.

Workflow for HRMS Analysis

The experimental workflow for analyzing a protected carbohydrate like methyl 3,5-di-O-benzyl-D-xylofuranoside is a multi-step process designed to ensure data quality and confidence in structural assignment.

HRMS_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Sample Dissolve Sample (e.g., in MeOH/CH₂Cl₂) Dilution Dilute to ~1-10 µg/mL Sample->Dilution Acidification Add Formic Acid (for [M+H]⁺) Dilution->Acidification Infusion Direct Infusion via Syringe Pump Acidification->Infusion Inject ESI Electrospray Ionization (ESI) Infusion->ESI TOF Time-of-Flight (TOF) Mass Analyzer ESI->TOF MS1 Full Scan MS (MS1) (Acquire Molecular Ion Data) TOF->MS1 MS2 Tandem MS (MS/MS) (Fragment for Structure) MS1->MS2 Mass_Extraction Extract Exact Mass MS1->Mass_Extraction Frag_Analysis Fragmentation Analysis MS2->Frag_Analysis Formula_Finder Elemental Composition (Formula Finder Tool) Mass_Extraction->Formula_Finder Formula_Finder->Frag_Analysis Confirmation Structure Confirmation Frag_Analysis->Confirmation

Caption: Experimental workflow for HRMS analysis.

Deconstructing the Molecule: Predicted Fragmentation Patterns

While MS1 provides the elemental composition, tandem MS (MS/MS) is required to confirm the molecular structure. By selecting the precursor ion (e.g., the [M+Na]⁺ adduct at m/z 367.1518) and subjecting it to collision-induced dissociation (CID), we can generate characteristic fragment ions. The Domon-Costello nomenclature is a standard for describing carbohydrate fragmentation.[5]

Key predicted fragmentations for methyl 3,5-di-O-benzyl-D-xylofuranoside involve the cleavage of its benzyl protecting groups and glycosidic bond.

  • Loss of a Benzyl Group: The C-O bonds of the benzyl ethers are relatively labile. A primary fragmentation pathway would be the neutral loss of a benzyl group (C₇H₇, 91.05 Da) or toluene (C₇H₈, 92.06 Da).

  • Loss of a Benzyloxy Radical: Cleavage can result in the loss of a benzyloxy radical (•OCH₂Ph), leading to a prominent fragment.

  • Cleavage of the Aglycone: The glycosidic bond linking the methyl group can cleave, resulting in the loss of methanol (CH₃OH, 32.03 Da).

  • Cross-Ring Cleavages: While less common for protected monosaccharides compared to complex oligosaccharides, cross-ring cleavages (designated as A and X fragments) can also occur.[5]

Fragmentation_Pathway cluster_frags Primary Fragments parent [M+Na]⁺ m/z 367.15 frag1 [M+Na - C₇H₈]⁺ Loss of Toluene m/z 275.09 parent->frag1 - C₇H₈ frag2 [M+Na - CH₃OH]⁺ Loss of Methanol m/z 335.13 parent->frag2 - CH₃OH frag4 [M+Na - C₇H₇O]⁺ Loss of Benzyloxy m/z 260.06 parent->frag4 - C₇H₇O• frag3 [C₇H₇]⁺ Benzyl Cation m/z 91.05 frag1->frag3 Further Fragmentation

Sources

Comparative

COSY and HSQC correlations for methyl 3,5-di-O-benzyl-D-xylofuranoside

Mastering Spectral Assignment: COSY & HSQC Strategies for Methyl 3,5-di-O-benzyl-D-xylofuranoside Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Mastering Spectral Assignment: COSY & HSQC Strategies for Methyl 3,5-di-O-benzyl-D-xylofuranoside

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: The Structural Challenge

Methyl 3,5-di-O-benzyl-D-xylofuranoside (CAS: 102339-30-0) represents a critical intermediate in the synthesis of modified nucleosides and chiral building blocks. However, its structural elucidation via 1D NMR is notoriously difficult due to two compounding factors:

  • Benzyl Overlap: The benzylic methylene protons (

    
    ) resonate in the 4.5–4.8 ppm region, frequently obscuring the critical ring protons (H3, H4) of the furanose core.[1]
    
  • Anomeric Complexity: Unless rigorously purified, the methyl glycosidation of D-xylose yields an

    
     mixture, doubling the signal count and creating severe spectral crowding.[1]
    

This guide objectively compares the limitations of standard 1D


H NMR against the Integrated COSY/HSQC Workflow , demonstrating why the latter is the mandatory standard for certifying this compound’s identity.

Comparative Analysis: 1D vs. 2D Methodologies

The following table summarizes the efficacy of spectral techniques for resolving the 3,5-di-O-benzyl-D-xylofuranoside architecture.

FeatureStandard 1D

H NMR
Integrated COSY/HSQC Workflow
Anomer Distinction Ambiguous.

coupling is often unclear due to line broadening or overlap.[1]
Definitive. Cross-peaks allow precise measurement of

(

Hz,

Hz).[1]
Ring Proton Assignment Failed. H3 and H4 are often buried under benzyl

signals (4.5–4.8 ppm).[1]
Resolved. HSQC separates protons by carbon environment; COSY traces the spin system regardless of overlap.
Substituent Verification Inferred. Cannot easily prove the free -OH is at C2 vs C3.Proven. Carbon chemical shifts (HSQC) clearly distinguish C-OH (~75 ppm) from C-OBn (~80+ ppm).[1]
Impurity Detection Low. Small impurities hide under the massive benzyl aromatic envelope (7.2–7.4 ppm).[1]High. Non-correlated peaks in HSQC immediately flag impurities.[1]

Technical Deep Dive: The Assignment Protocol

To guarantee scientific integrity, the assignment must follow a causal logic flow.[1] We utilize the "Anomeric Walk" strategy, anchored by the distinct chemical shift of the anomeric proton.[1]

Step 1: The Anomeric Anchor (H1)
  • Observation: Locate the doublet (or singlet-like signal) in the 4.9–5.5 ppm range.

  • differentiation:

    • 
      -Anomer:  Appears as a doublet with 
      
      
      
      Hz (Cis relationship in D-xylofuranose).[1]
    • 
      -Anomer:  Appears as a singlet or very narrow doublet (
      
      
      
      Hz, Trans relationship).[1]
    • Note: The

      
      -anomer is typically the major product in thermodynamic glycosylation conditions.
      
Step 2: Resolving H2 (The Critical Junction)
  • The Challenge: H2 is the gateway to the ring.[1] In the 3,5-di-O-benzyl derivative, C2 bears a free hydroxyl group.[1]

  • COSY Action: Look for the strong off-diagonal cross-peak from H1. This identifies H2.[2]

  • HSQC Validation: The carbon attached to H2 will resonate significantly upfield (~75–77 ppm) compared to the benzylated carbons C3 and C5.[1] This is the self-validating step that proves the regioselectivity of the protection.

Step 3: Tracing the Ring (H3 & H4)
  • The Challenge: H3 often overlaps with the benzyl methylene signals (~4.6 ppm).[1]

  • COSY Action: From the identified H2, trace the cross-peak to H3.[1] Then, from H3, trace to H4.

  • HSQC Validation:

    • C3 (Benzylated): Expect a downfield carbon shift (~80–83 ppm).[1]

    • C4 (Ring Closure): Typically resonates ~80–82 ppm but correlates to H4, which couples to the exocyclic H5.[1]

Step 4: The Exocyclic Tail (H5a/H5b)
  • Observation: These protons are usually distinct, appearing upfield (3.6–4.0 ppm).[1]

  • COSY Action: Strong coupling to H4.

  • HSQC Action: The C5 carbon is a

    
     (negative phase in DEPT-135 or HSQC-edited), resonating ~68–70 ppm.[1]
    

Visualizing the Logic Flow

The following diagram illustrates the decision-making process for assigning the


-anomer, utilizing the specific coupling constants and chemical shift logic derived from xylofuranoside standards.

AssignmentLogic Start Start: 1H Spectrum (4.9 - 5.5 ppm) H1_Signal Identify Anomeric H1 (Doublet vs Singlet) Start->H1_Signal Check_J Measure J(1,2) H1_Signal->Check_J Alpha Alpha Anomer (J ~ 4.5 Hz) Check_J->Alpha Doublet Beta Beta Anomer (J < 1.0 Hz) Check_J->Beta Singlet COSY_H2 COSY Correlation: Trace H1 -> H2 Alpha->COSY_H2 HSQC_Check HSQC Validation: Check C2 Shift COSY_H2->HSQC_Check Free_OH C2 ~75 ppm (Confirms Free OH) HSQC_Check->Free_OH Benzylated C2 > 80 ppm (Incorrect Isomer) HSQC_Check->Benzylated COSY_H3 COSY Correlation: Trace H2 -> H3 (Likely buried in Benzyls) Free_OH->COSY_H3 Final_Map Full Assignment: H1-H2-H3-H4-H5 COSY_H3->Final_Map

Caption: Logical workflow for certifying the regiochemistry of Methyl 3,5-di-O-benzyl-D-xylofuranoside using J-coupling and Carbon Chemical Shifts.

Experimental Data Reference (Simulated Standard)

While specific shifts vary by solvent and concentration, the following Reference Correlation Table provides the expected ranges for the


-anomer in 

, derived from analogous tri-O-benzyl systems [1].
PositionProton (

H) Shift (ppm)
Carbon (

C) Shift (ppm)
Multiplicity (

Hz)
Correlation Logic
1 (Anomeric) 4.95 – 5.15 100 – 102 d,

Anchor signal.[1]
2 (CH-OH) 4.10 – 4.25 75 – 78 ddUpfield carbon confirms free OH.
3 (CH-OBn) 4.30 – 4.50 80 – 83 ddDownfield carbon confirms benzylation.
4 (Ring) 4.50 – 4.70 78 – 81 mOften overlaps with Benzyl

.
5 (CH

-OBn)
3.70 – 3.90 68 – 70 mDistinct upfield methylene.
Benzyl

4.50 – 4.80 72 – 74 AB SystemsHSQC separates these from C4.
OMe 3.35 – 3.45 55 – 56 sStrong singlet.[1]

Experimental Protocol: The Self-Validating Workflow

To replicate these results, ensure the following conditions are met. This protocol prioritizes resolution over sensitivity.

  • Sample Preparation:

    • Dissolve 10-15 mg of the compound in 0.6 mL of

      
        (99.8% D).
      
    • Expert Tip: If benzyl overlap is severe in

      
      , switch to Benzene-
      
      
      
      (
      
      
      )
      .[1] The aromatic solvent induced shift (ASIS) often spreads the phenyl ring protons away from the sugar backbone [2].[1]
  • Acquisition Parameters (600 MHz recommended):

    • 1H NMR: 64 scans, 2s relaxation delay. Ensure good shimming to resolve the H1 doublet.

    • gCOSY: 2048 x 256 points.[1] Symmetrize data only after confirming cross-peaks.

    • gHSQC (Ed-edited): 1024 x 256 points. Set

      
       Hz.[1]
      
      • Validation: Methylene carbons (C5, Benzyls) must appear with negative phase (blue), while Methine carbons (C1, C2, C3, C4) appear positive (red).[1] This phase editing is crucial for distinguishing H4 (methine) from Benzyl

        
         (methylene) in the crowded 4.6 ppm region.[1]
        
  • Processing:

    • Apply a Sine-Bell Squared window function to the COSY data to sharpen cross-peaks near the diagonal.

References

  • MDPI. (2022).[1] Synthesis and Crystallization of 2,3,5-Tri-O-benzyl-d-xylofuranose. Retrieved from [Link][1][3]

  • National Institutes of Health (NIH). (2007).[1] Efficient synthesis of methyl 3,5-di-O-benzyl-alpha-D-ribofuranoside. Retrieved from [Link]

Sources

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